(6-(Difluoromethyl)pyridin-2-yl)methanamine hydrochloride
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Overview
Description
(6-(Difluoromethyl)pyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8F2N2·HCl It is known for its unique structure, which includes a pyridine ring substituted with a difluoromethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyridine with difluoromethylamine under specific conditions to form the intermediate compound, which is then treated with formaldehyde and hydrogen chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is often purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
(6-(Difluoromethyl)pyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of (6-methylpyridin-2-yl)methanamine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(6-(Difluoromethyl)pyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-(Difluoromethyl)pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(6-Fluoropyridin-2-yl)methanamine hydrochloride: Contains a fluorine atom instead of a difluoromethyl group.
Uniqueness
(6-(Difluoromethyl)pyridin-2-yl)methanamine hydrochloride is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C7H9ClF2N2 |
---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
[6-(difluoromethyl)pyridin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H8F2N2.ClH/c8-7(9)6-3-1-2-5(4-10)11-6;/h1-3,7H,4,10H2;1H |
InChI Key |
WEIAZTSUMOMSIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)F)CN.Cl |
Origin of Product |
United States |
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